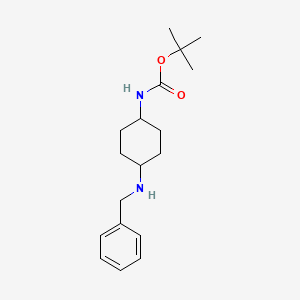
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Overview
Description
“tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound has a benzylamino group attached to a cyclohexyl ring, which is further connected to a carbamate group with a tert-butyl moiety .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” would consist of a cyclohexyl ring with a benzylamino group and a carbamate group attached. The carbamate group would further have a tert-butyl moiety attached to it .Chemical Reactions Analysis
Again, while specific reactions for “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” are not available, carbamates are known to undergo reactions such as hydrolysis, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties are not available in the sources I have access to .Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of derivatives related to tert-Butyl (4-(benzylamino)cyclohexyl)carbamate plays a crucial role in developing potent antagonists for therapeutic targets, such as CCR2, which are integral in medicinal chemistry. For instance, an efficient synthesis pathway involves iodolactamization as a key step, highlighting the compound's utility in generating structurally complex molecules with high stereochemical control (Campbell et al., 2009).
Material Science and Sensory Materials
In the realm of material science, derivatives of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate contribute to the development of sensory materials. For example, benzothizole-modified carbazole derivatives demonstrate strong blue emissive properties and form organogels that can detect volatile acid vapors efficiently, showing potential in creating chemosensors and fluorescence-based detectors (Sun et al., 2015).
Future Directions
The future directions of “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” would depend on its applications. Carbamates have a wide range of applications in fields like medicine, agriculture, and biochemistry. The future research could focus on developing new synthesis methods, studying its reactions, or exploring new applications .
properties
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


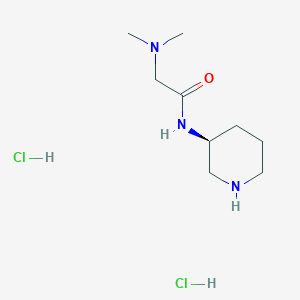
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)
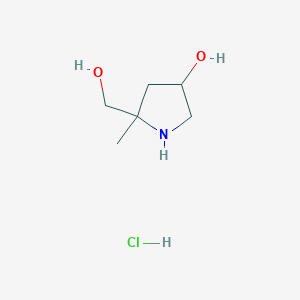
![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
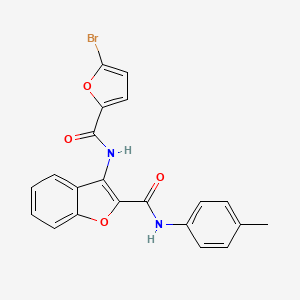
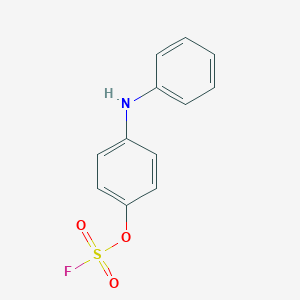
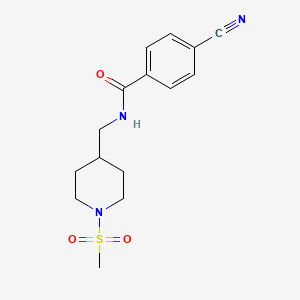
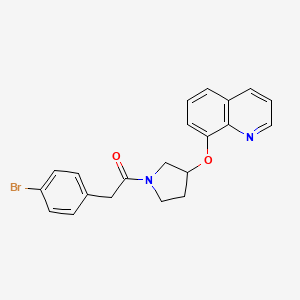
![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2964214.png)
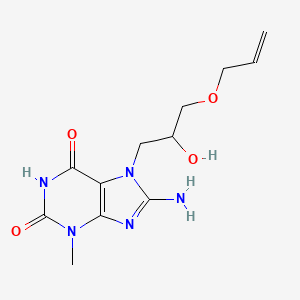
![6-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)
![N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2964218.png)